Oxazepam acetate

Descripción general

Descripción

El acetato de oxazepam es un derivado del oxazepam, una benzodiazepina utilizada principalmente por sus propiedades ansiolíticas y sedantes. Las benzodiazepinas son una clase de fármacos psicoactivos conocidos por sus efectos calmantes. El acetato de oxazepam se caracteriza por la adición de un grupo acetato a la molécula de oxazepam, lo que puede influir en sus propiedades farmacocinéticas y potencialmente en sus aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del acetato de oxazepam generalmente implica la acilación del oxazepam. Un método común incluye la reacción del oxazepam con anhídrido acético en presencia de un solvente polar aprótico. La reacción se lleva a cabo bajo calor, seguida de enfriamiento y separación del producto .

Métodos de producción industrial

Para la producción industrial, el proceso se escala para garantizar un alto rendimiento y rentabilidad. El método involucra el uso de anhídrido acético y acetato anhidro, con un control cuidadoso de las condiciones de reacción para optimizar el rendimiento y minimizar los subproductos. La reacción se lleva a cabo en un sistema homogéneo para mejorar la seguridad y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de oxazepam puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El acetato de oxazepam se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden convertir el acetato de oxazepam nuevamente en oxazepam.

Sustitución: El grupo acetato se puede sustituir con otros grupos funcionales bajo condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden usar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Reactivos como el hidróxido de sodio pueden facilitar reacciones de sustitución.

Principales productos formados

Oxidación: Varios metabolitos oxidados.

Reducción: Oxazepam.

Sustitución: Derivados con diferentes grupos funcionales que reemplazan al acetato.

Aplicaciones Científicas De Investigación

Chemical Properties and Pharmacodynamics

Oxazepam acetate is a short-to-intermediate-acting benzodiazepine. It operates by enhancing the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. This mechanism leads to increased sedation, anxiolysis, and muscle relaxation .

Chemical Structure:

- Molecular Formula: C₁₇H₁₃ClN₂O₃

- CAS Number: 102697

Medical Applications

-

Anxiety Disorders:

- This compound is indicated for managing anxiety disorders and providing short-term relief from anxiety symptoms associated with everyday stress. It is particularly effective in older patients due to its favorable pharmacokinetic profile, which includes a shorter elimination half-life compared to other benzodiazepines .

- Alcohol Withdrawal Syndrome:

- Insomnia Treatment:

- Off-label Uses:

Case Study 1: Efficacy in Anxiety Management

A clinical trial involving elderly patients demonstrated that this compound significantly reduced anxiety levels compared to placebo. Patients reported improvements in sleep quality and overall well-being after four weeks of treatment .

Case Study 2: Alcohol Withdrawal

In a cohort study of patients undergoing alcohol detoxification, those treated with this compound showed a marked reduction in withdrawal symptoms compared to those receiving standard care without benzodiazepines. The study highlighted the drug's role in stabilizing patients during the acute phase of withdrawal .

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can produce side effects common to benzodiazepines, such as dizziness, drowsiness, and memory impairment. There are also risks related to tolerance, dependence, and withdrawal symptoms upon discontinuation . Special precautions are advised for geriatric populations and individuals with a history of substance abuse.

Mecanismo De Acción

El acetato de oxazepam ejerce sus efectos potenciando la acción del ácido gamma-aminobutírico (GABA) en los receptores GABA (A). Estos receptores son parte del principal sistema neurotransmisor inhibitorio en el cerebro. Cuando el GABA se une a estos receptores, provoca un cambio conformacional que permite que los iones cloruro pasen a través de ellos, lo que lleva a potenciales postsinápticos inhibitorios. Esta acción da como resultado los efectos calmantes asociados con las benzodiazepinas .

Comparación Con Compuestos Similares

Compuestos similares

Oxazepam: El compuesto padre, utilizado para fines terapéuticos similares.

Diazepam: Otra benzodiazepina con una duración de acción más prolongada.

Lorazepam: Similar en estructura pero con diferentes propiedades farmacocinéticas

Singularidad

El acetato de oxazepam es único debido a la adición del grupo acetato, que puede alterar su perfil farmacocinético y potencialmente sus aplicaciones terapéuticas. Esta modificación puede resultar en diferencias en la absorción, distribución, metabolismo y excreción en comparación con su compuesto padre, oxazepam .

Actividad Biológica

Oxazepam acetate is a derivative of oxazepam, a well-known benzodiazepine primarily used for its anxiolytic properties. The biological activity of this compound can be understood through its pharmacological effects, metabolic pathways, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview.

GABA Receptor Modulation

this compound functions as a positive allosteric modulator of the GABA receptor. By binding to the interface between the alpha and gamma subunits of the receptor, it enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism results in significant anxiolytic, sedative, and muscle relaxant effects .

Pharmacokinetics

Upon oral administration, this compound reaches peak plasma concentrations approximately three hours post-dose, with an average elimination half-life of about 8.2 hours . The drug is primarily metabolized via glucuronidation in the liver, producing inactive metabolites that are excreted renally . Notably, oxazepam does not undergo significant cytochrome P450 metabolism, making it a safer option for patients with hepatic impairment .

Biological Activity and Effects

Anxiolytic and Sedative Properties

this compound is effective in managing anxiety disorders and alcohol withdrawal symptoms. Clinical studies have demonstrated its efficacy in reducing anxiety levels in patients with generalized anxiety disorder (GAD) and panic disorders . Its sedative effects are beneficial for treating insomnia and facilitating sleep induction.

Effects on Neurotransmission

Research indicates that this compound may influence neurotransmitter systems beyond GABA, including dopaminergic pathways. For instance, it has been shown to modulate dopamine levels in specific brain regions, potentially affecting mood regulation and anxiety responses .

Case Studies and Research Findings

- Clinical Efficacy : A study involving 50 patients with GAD reported significant reductions in anxiety scores after treatment with this compound over a 12-week period. The study highlighted improvements in sleep quality and overall well-being without notable side effects .

- Metabolic Pathways : A comparative analysis of this compound hydrolysis by esterases revealed enantioselective hydrolysis rates that differ significantly between human liver microsomes and rat brain fractions. This research underscores the importance of understanding species-specific metabolic pathways when evaluating pharmacokinetics .

- Toxicological Studies : Long-term exposure studies in rodents have indicated that high doses of oxazepam can lead to hepatotoxicity, characterized by an increased incidence of liver tumors. These findings necessitate caution in prescribing this compound at elevated doses or for prolonged periods .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | CHClNO |

| Average Half-Life | 8.2 hours |

| Peak Plasma Concentration | 450 mg/mL |

| Metabolism | Glucuronidation |

| Protein Binding | ~89% (mainly to albumin) |

Propiedades

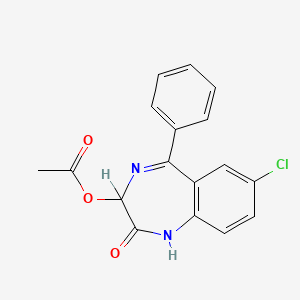

IUPAC Name |

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRWUTOZBRWYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939582 | |

| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-74-4 | |

| Record name | (±)-Oxazepam acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazepam acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazepam acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,3-dihydro-5-phenyl-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZEPAM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/611V4315UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.